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molecular formula C7H5F2NO4 B8341234 4-(Difluoromethoxy)-2-nitrophenol

4-(Difluoromethoxy)-2-nitrophenol

Cat. No. B8341234
M. Wt: 205.12 g/mol
InChI Key: HQZFDNYWUOTADF-UHFFFAOYSA-N
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Patent
US08426443B2

Procedure details

A mixture of 4-(difluoromethoxy)-2-nitrophenol (D94, 450 mg, 1.974 mmol), Raney-nickel (est. 200 mg), 1,4-dioxane (10 mL) and water (5 mL) was stirred at room temperature in a hydrogen atmosphere for 20 h. The reaction mixture was filtered through kieselguhr under an argon atmosphere and evaporated to dryness. The unreacted starting material was sufficiently volatile that most of it was removed by using a rotary evaporator. The residue was purified by flash column chromatography on a pre-packed silica cartridge (column size 50 g), eluting with 0-30% ethyl acetate in hexane, followed by 10-50% 2 M ammonia in methanol in DCM. The residue was further purified on an IST SCX-2 cartridge 20 g, washing with methanol (125 mL) and eluting with 2 M ammonia in methanol (125 mL). The basic eluent was evaporated to dryness to afford the desired product (D95) as a brown solid (200 mg). (M+H)+=176.
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:14])[O:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([N+:11]([O-])=O)[CH:5]=1.O1CCOCC1.[H][H]>[Ni].O>[F:1][CH:2]([F:14])[O:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([NH2:11])[CH:5]=1

Inputs

Step One
Name
Quantity
450 mg
Type
reactant
Smiles
FC(OC1=CC(=C(C=C1)O)[N+](=O)[O-])F
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
200 mg
Type
catalyst
Smiles
[Ni]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through kieselguhr under an argon atmosphere
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on a pre-packed silica cartridge (column size 50 g)
WASH
Type
WASH
Details
eluting with 0-30% ethyl acetate in hexane
CUSTOM
Type
CUSTOM
Details
The residue was further purified on an IST SCX-2 cartridge 20 g
WASH
Type
WASH
Details
washing with methanol (125 mL)
WASH
Type
WASH
Details
eluting with 2 M ammonia in methanol (125 mL)
CUSTOM
Type
CUSTOM
Details
The basic eluent was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=CC(=C(C=C1)O)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: CALCULATEDPERCENTYIELD 57.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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